Product packaging for Methyl 4-methylthiazole-5-carboxylate(Cat. No.:CAS No. 81569-44-0)

Methyl 4-methylthiazole-5-carboxylate

Cat. No.: B351778
CAS No.: 81569-44-0
M. Wt: 157.19g/mol
InChI Key: RRCLLMUIJYXSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Thiazole (B1198619) Core Structures in Medicinal Chemistry and Organic Synthesis

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a fundamental scaffold in medicinal chemistry. nih.govbohrium.com This structural motif is present in a wide array of natural products, such as vitamin B1 (thiamine), and numerous synthetic compounds with significant pharmacological activities. nih.govnih.gov The versatility of the thiazole nucleus is demonstrated by its presence in more than 18 FDA-approved drugs. nih.gov

Thiazole derivatives are recognized for a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties. nih.govnih.gov For instance, drugs like the antiretroviral ritonavir, the anticancer agent dasatinib, and the antibiotic sulfathiazole (B1682510) all contain a thiazole core, highlighting its importance in drug design. nih.govnih.govresearchgate.net The ability to modify the thiazole ring at various positions allows chemists to fine-tune the pharmacological properties of molecules, leading to the development of new therapeutic agents with improved potency and reduced toxicity. bohrium.comnih.gov In organic synthesis, the thiazole ring is valued for its chemical stability and its capacity to participate in various chemical transformations, making it a crucial component in the construction of complex molecular architectures. nih.govfabad.org.tr

Table 2: Examples of Marketed Drugs Containing a Thiazole Moiety
Drug NameTherapeutic ClassRole of Thiazole Ring
Dasatinib AnticancerA key part of the core structure, inhibiting tyrosine kinases. nih.gov
Ritonavir AntiretroviralThe thiazole ring is integral to the molecule's structure and its inhibitory action on HIV protease. nih.govresearchgate.net
Febuxostat Anti-goutA non-purine xanthine (B1682287) oxidase inhibitor where the thiazole ring is a central component. mdpi.com
Sulfathiazole AntibioticAn early sulfa drug where the thiazole group is crucial for its antibacterial activity. researchgate.net
Famotidine H₂ Receptor AntagonistUsed to decrease stomach acid production, incorporating a thiazole ring in its structure. mdpi.com

Historical Perspective of Thiazole-5-carboxylate Research

The study of thiazole chemistry began with the pioneering work of Hofmann and Hantsch, which laid the foundation for the synthesis and understanding of this heterocyclic system. nih.gov Research into thiazole derivatives expanded significantly through the contributions of Bogert and co-workers. nih.gov

Specific research into functionalized thiazoles, such as those with carboxylate groups, has a long history. An early related compound, 4-methyl-5-formylthiazole, was first synthesized in 1939. nih.gov By the 1960s, research had identified related structures like 4-methylthiazole-5-acetic acid as a urinary metabolite of thiamine, indicating the biological relevance of this core structure. nih.gov Over the decades, various synthetic methods have been developed for producing 4-methylthiazole-5-carboxylic acid, the precursor to the methyl ester, reflecting an ongoing effort to improve efficiency and yield for industrial applications. google.com These methods include multi-step reactions involving cyclization, diazotization, and hydrolysis. google.com The development of synthetic routes to thiazole-2- and thiazole-5-carboxylic acids via techniques like halogen-metal exchange further demonstrates the long-standing interest in accessing these valuable chemical intermediates. researchgate.net

Scope and Research Trajectory of Methyl 4-methylthiazole-5-carboxylate and its Analogues

The research trajectory for this compound and its analogues has evolved from being simple chemical intermediates to becoming pivotal components in the synthesis of major pharmaceuticals and novel therapeutic candidates.

A primary application of this structural class is in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and chronic gout. mdpi.comnbinno.comchemicalbook.com The ethyl ester analogue, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, is a crucial intermediate in the production of Febuxostat. nbinno.comchemicalbook.com This has driven significant research into optimizing the synthesis of these thiazole carboxylate precursors.

More recently, the scope of research has broadened to explore the potential of novel analogues in other therapeutic areas, particularly oncology. Scientists are using the thiazole-5-carboxylate scaffold to design and synthesize new molecules with targeted biological activities. For example, derivatives have been developed as potential inhibitors for glioblastoma and as selective inhibitors of monoacylglycerol lipase (B570770) (MAGL), a target in cancer therapy. ajgreenchem.comnih.gov This demonstrates a clear trajectory from a foundational building block to a versatile scaffold for modern drug discovery.

Table 3: Selected Research on Analogues of this compound
Analogue/DerivativeResearch FocusKey FindingCitation(s)
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Pharmaceutical IntermediateA key intermediate in the synthesis of the anti-gout medication Febuxostat. nbinno.com, chemicalbook.com
Thiazole-based 1,2,3-Triazole Hybrids Anticancer AgentsSynthesis of novel hybrids using a thiazole-5-carboxylate derivative; some compounds showed potent activity against human glioblastoma cell lines. ajgreenchem.com
2-Amino-4-methylthiazole-5-carboxylate Derivatives Cancer TherapySynthesized derivatives were evaluated as inhibitors of Monoacylglycerol Lipase (MAGL), a cancer target. Two compounds were identified as highly potent inhibitors. nih.gov
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate Chemical SynthesisAn analogue of Febuxostat, known as Febuxostat ethyl ester, used in synthetic pathways. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S B351778 Methyl 4-methylthiazole-5-carboxylate CAS No. 81569-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-5(6(8)9-2)10-3-7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCLLMUIJYXSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501002058
Record name Methyl 4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81569-44-0
Record name Methyl 4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Chemistry and Mechanistic Studies of Methyl 4 Methylthiazole 5 Carboxylate and Its Derivatives

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring in Methyl 4-methylthiazole-5-carboxylate is an aromatic system, the reactivity of which is influenced by the presence of both a sulfur and a nitrogen atom. The nitrogen atom's lone pair of electrons contributes to the aromatic sextet, generally making the ring electron-rich and susceptible to electrophilic attack. However, the electron-withdrawing nature of the nitrogen also deactivates the adjacent C2 and C4 positions to some extent.

The C5 position of the thiazole ring is generally the most nucleophilic and therefore the most reactive towards electrophiles. However, in the case of this compound, this position is already substituted with a carboxylate group. Electrophilic substitution, such as bromination, would therefore be directed to other available positions on the ring, though this can require activating groups.

Nucleophilic substitution reactions can also occur on the thiazole ring, particularly at the C2 position, which is the most electron-deficient. wikipedia.org This reactivity is enhanced if a good leaving group is present at this position.

Transformations Involving the Ester Functionality

The methyl ester group at the C5 position is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the methyl ester of 4-methylthiazole-5-carboxylate to its corresponding carboxylic acid, 4-Methylthiazole-5-carboxylic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. A common laboratory and industrial method involves treating the ester with a solution of sodium hydroxide, followed by acidification to precipitate the carboxylic acid. google.com This hydrolysis is a critical step in the synthesis of many derivatives, as the carboxylic acid can then be converted into other functional groups. For instance, the resulting carboxylic acid can be reacted with thionyl chloride (SOCl₂) to form the highly reactive acyl chloride, a key intermediate for the synthesis of amides and other derivatives. nih.gov

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. wikipedia.orglibretexts.org This reaction can be catalyzed by either an acid or a base. wikipedia.orglibretexts.org In an acid-catalyzed mechanism, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol molecule. masterorganicchemistry.comgoogle.com In a base-catalyzed mechanism, the base deprotonates the alcohol, increasing its nucleophilicity for attack on the ester's carbonyl carbon. masterorganicchemistry.comgoogle.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. masterorganicchemistry.com While specific examples for this compound are not extensively documented in readily available literature, this general principle of transesterification is applicable. For example, reacting this compound with ethanol (B145695) in the presence of an acid or base catalyst would be expected to yield Ethyl 4-methylthiazole-5-carboxylate.

Reduction to Aldehyde or Alcohol Derivatives

The ester functionality of this compound can be reduced to either an aldehyde (4-Methylthiazole-5-carboxaldehyde) or a primary alcohol (4-Methyl-5-thiazolyl methanol). The choice of reducing agent determines the final product.

The reduction to the aldehyde is a key step in the synthesis of various pharmaceutical intermediates. nih.gov One method involves the hydrogenation of the corresponding carboxylic acid chloride using a palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst, a process known as the Rosenmund reduction. nih.gov Another approach is the gas-phase hydrogenation of the ester using a chromium-zirconium oxide catalyst at high temperatures. nih.gov

Complete reduction to the alcohol, 4-Methyl-5-thiazolyl methanol, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov A patent describes a process for the preparation of 4-methyl-5-hydroxymethyl thiazoles from 4-methyl-5-(ethoxycarbonyl) thiazoles using LiAlH₄ in diethyl ether. nih.gov

Modifications at the 4-Methyl and 2-Positions

The 4-methyl group and the unsubstituted 2-position of the thiazole ring offer further opportunities for functionalization.

The methyl group at the C4 position can potentially undergo reactions typical of benzylic-like positions, such as oxidation or halogenation, although specific examples for this compound are not widely reported. For instance, strong oxidizing agents like potassium permanganate (B83412) could potentially oxidize the methyl group to a carboxylic acid, though this would compete with reactions on the thiazole ring itself.

The C2 position is particularly important for introducing a variety of substituents. A common starting material for such modifications is Ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be synthesized through a one-pot reaction of ethyl acetoacetate (B1235776) with N-bromosuccinimide (NBS) and thiourea (B124793). The amino group at the C2 position can then be further modified. For example, it can be acylated to form amide derivatives, such as 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, which have been investigated for their biological activities. chemicalbook.com

Elucidation of Reaction Mechanisms (e.g., Cyclization Pathways, Addition Reactions)

The formation of the 4-methylthiazole-5-carboxylate core itself is a prime example of a cyclization reaction, most commonly achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. In the synthesis of Ethyl 4-methylthiazole-5-carboxylate, ethyl 2-chloroacetoacetate (an α-haloketone derivative) reacts with thioformamide (B92385). The mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of the aromatic thiazole ring.

A patent describes a method for preparing 4-methylthiazol-5-carboxylic acid that involves a sulpho-reaction, a cyclization reaction, and a hydrolysis reaction. google.com Specifically, formamide (B127407) is reacted with phosphorus pentasulfide, followed by the addition of chloro acetylacetic ether to facilitate the cyclization. google.com

While specific studies on addition reactions to the thiazole ring of this compound are not extensively detailed, the general reactivity of thiazoles suggests that they can participate in cycloaddition reactions under certain conditions, although the aromaticity of the ring often requires harsh reaction conditions.

Design and Synthesis of Derivatives and Analogues of Methyl 4 Methylthiazole 5 Carboxylate

Structure-Activity Relationship (SAR) Driven Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. By systematically altering the chemical structure of a molecule and evaluating the resulting impact on its biological activity, researchers can identify key pharmacophoric features and guide the design of more potent and selective derivatives.

For derivatives of the thiazole (B1198619) scaffold, SAR studies have revealed critical insights. For instance, in a series of 4,5-dihydropyrazole-thiazole derivatives designed for anti-inflammatory activity, SAR analysis showed that the nature and position of substituents on the phenyl rings attached to the dihydropyrazole moiety significantly influenced their inhibitory activity against nitric oxide (NO) release. nih.gov The optimal compound from this study exhibited more potent anti-inflammatory effects than standard drugs like indomethacin (B1671933) and dexamethasone. nih.gov

In the context of anticancer agents, SAR studies on pyrazoline-thiazole hybrids indicated that the presence of electron-withdrawing groups, such as chloro (Cl), bromo (Br), or fluoro (F), on the scaffold tends to enhance anticancer activity. researchgate.net Similarly, for N-(5-(arylcarbonyl)thiazol-2-yl)amides designed as RORγt inhibitors, increasing the size of substituents at the 5-position of the thiazole ring improved potency in the order of H < Me < Et < i-Pr < CH2Ph < OPh. researchgate.net

The development of Dasatinib, a potent pan-Src kinase inhibitor, also involved extensive SAR studies on a thiazole-5-carboxamide (B1230067) scaffold. tandfonline.com These studies help in understanding the steric, electronic, and hydrophobic requirements of the target's binding site, enabling a rational, iterative process of drug design and optimization.

Introduction of Diverse Substituents at Key Positions (e.g., 2-position, 4-position)

The thiazole ring offers several positions for substitution, with the 2- and 4-positions being common sites for modification to modulate biological activity. mdpi.comjchemrev.com The introduction of diverse chemical groups at these key positions can significantly alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets. acs.org

2-Position Substitution: The 2-position of the thiazole ring is frequently substituted, often with amino or substituted phenyl groups. A common synthetic route to obtain 2-amino-4-methylthiazole-5-carboxylate derivatives is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound (like ethyl 2-bromo-3-oxobutanoate) with a thiourea (B124793) or its N-substituted derivatives. tandfonline.comresearchgate.net One-pot procedures have been developed to make this synthesis more efficient, starting from ethyl acetoacetate (B1235776) and N-bromosuccinimide. tandfonline.comgoogle.com The resulting 2-amino group can be further acylated or modified. researchgate.net For example, reaction with various benzoyl chlorides can yield 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, which have been explored as xanthine (B1682287) oxidase inhibitors. researchgate.net

4-Position Substitution: While the core compound is 4-methylthiazole (B1212942), analogues with different substituents at the 4-position are also synthesized. Modifications at this position can influence the molecule's interaction with target proteins. For instance, in the development of anticancer agents, various aryl groups have been introduced at the 4-position of the thiazole ring. mdpi.com

5-Position Carboxylate Modifications: The carboxylate group at the 5-position is another key site for derivatization. The carboxylic acid can be converted to its acid chloride, which then serves as a versatile intermediate to synthesize a wide range of amides and esters. researchgate.netnih.gov For example, reacting 4-methylthiazole-5-carbonyl chloride with various amines or alcohols has produced libraries of derivatives screened for anticancer activity against breast cancer cell lines. researchgate.netnih.gov

The table below summarizes some of the synthesized derivatives with substitutions at various positions and their evaluated biological potential.

Position of SubstitutionSubstituent TypeSynthetic Precursor(s)Resulting Derivative ClassInvestigated ActivityReference(s)
2-Position N-Substituted AminoEthyl acetoacetate, NBS, N-substituted thioureas2-Substituted-amino-4-methylthiazole-5-carboxylatesAntitumor, Anti-HIV google.com
2-Position Phenyl / Substituted PhenylEthyl 2-bromo-3-oxobutanoate, Thiobenzamides2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxylatesAnticancer mdpi.com
4-Position Arylα-Haloketones, Thioamides (Hantzsch Synthesis)4-Aryl-thiazole derivativesAntimicrobial nih.gov
5-Position (Carboxylate) Amides4-Methylthiazole-5-carbonyl chloride, Various amines4-Methylthiazole-5-carboxamidesAnticancer (MUC1 inhibitors) researchgate.netnih.gov

Synthesis of Hybrid Molecules (e.g., Thiazole-Triazole Hybrids)

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. The goal is to create a hybrid compound that may exhibit an improved activity profile, dual-action, or a different mechanism of action compared to the individual parent molecules. The thiazole nucleus is an excellent scaffold for creating such hybrids due to its versatile chemistry and established biological importance. researchgate.net

A prominent class of these hybrids involves the fusion of thiazole and 1,2,3-triazole rings. bohrium.com The 1,2,3-triazole moiety is often used as a linker due to its favorable physicochemical properties, including stability and ability to form hydrogen bonds. researchgate.net The synthesis of these thiazole-triazole hybrids is frequently achieved via the copper-catalyzed Huisgen azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnih.gov

In a typical synthesis, a thiazole derivative bearing either an alkyne or an azide (B81097) functional group is reacted with a corresponding azide or alkyne partner. For example, researchers synthesized a library of thiazole-1,2,3-triazole hybrids by reacting ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy)phenyl)-4-methylthiazole-5-carboxylate (a thiazole with a terminal alkyne) with various substituted azides. ajgreenchem.com Several of the resulting hybrids showed potent anticancer activity against human glioblastoma cell lines. ajgreenchem.com

Other hybrid molecules have also been explored. Thiazole-pyrazoline hybrids, for instance, have been synthesized and evaluated for anti-inflammatory and antimicrobial activities. nih.govnih.gov These are often prepared by reacting a chalcone (B49325) intermediate with a thiazolyl hydrazine (B178648) derivative. The rationale behind creating these hybrids is to leverage the known biological activities of each heterocyclic component to develop novel therapeutic agents. nih.govnih.gov

Targeted Modifications for Specific Biological Activities

The derivatization of the methyl 4-methylthiazole-5-carboxylate scaffold is often directed toward inhibiting specific enzymes or pathways implicated in disease. This targeted approach allows for the development of agents with higher potency and potentially fewer off-target effects.

Anticancer Agents: Thiazole derivatives have been extensively investigated as anticancer agents by targeting various cancer-related proteins. nih.gov

Enzyme Inhibitors: A series of thiazole-based small molecules were designed as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme crucial for glycolysis in tumor cells. acs.org Molecular docking studies guided the design, leading to the synthesis of compounds with good binding affinity to the enzyme. acs.org Other research has focused on developing thiazole derivatives as inhibitors of c-Met kinase nih.gov, tyrosine kinases, and B-RAF enzymes. nih.gov

Mucin Inhibitors: Mucin 1 (MUC1) is an oncoprotein overexpressed in many cancers, including breast cancer. A series of novel 4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated as potential MUC1 inhibitors, with some compounds showing potent activity against MDA-MB-231 breast cancer cells. researchgate.netnih.gov

Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors: In the search for novel cancer treatments, 2-amino-4-methylthiazole-5-carboxylate derivatives were synthesized and identified as potent inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in cancer cell signaling. nih.gov

Acetylcholinesterase (AChE) Inhibitors: For the treatment of Alzheimer's disease, inhibiting the AChE enzyme is a key therapeutic strategy. Researchers have synthesized thiazole-based derivatives, including thiazole-thiazolidine hybrids, as potential AChE inhibitors. acs.orgnih.gov Structural modifications and SAR studies led to the identification of compounds with potent AChE inhibitory activity, comparable to the approved drug donepezil. nih.gov

Antimicrobial Agents: With the rise of antimicrobial resistance, there is a critical need for new antibacterial and antifungal drugs. jchemrev.com Thiazole derivatives have shown significant promise in this area. nih.govtandfonline.com Modifications of the thiazole ring, such as introducing different substituents at the 2- and 4-positions, have yielded compounds with broad-spectrum antimicrobial activity. jchemrev.com For example, certain thiazole-based chalcones and thiazole-pyrimidine hybrids have demonstrated superior activity against various bacterial and fungal strains. jchemrev.comnih.gov

The table below highlights specific examples of targeted modifications and the resulting biological activities.

TargetDisease AreaDerivative ClassKey Modification(s)Resulting ActivityReference(s)
Human Lactate Dehydrogenase A (hLDHA) CancerDi-substituted thiazolesIntroduction of two aromatic rings and a carboxylate groupInhibition of hLDHA enzyme acs.org
Mucin 1 (MUC1) Breast Cancer4-Methylthiazole-5-carboxamidesAmide bond formation with various aminesInhibition of MUC1 oncoprotein, anti-proliferative activity researchgate.netnih.gov
c-Met Kinase CancerThiazole/Thiadiazole CarboxamidesHybridization and linker variationPotent c-Met inhibitory activity nih.gov
Acetylcholinesterase (AChE) Alzheimer's DiseaseThiazole-Thiazolidine HybridsIncorporation of thiazolidine (B150603) moietyPotent AChE inhibition acs.orgnih.gov
DNA Gyrase Bacterial InfectionsSubstituted ThiazolesIntroduction of dihydropyridine (B1217469) moietyDNA gyrase inhibition, antibacterial activity jchemrev.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies on Molecular Structure and Electronic Properties)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Methyl 4-methylthiazole-5-carboxylate and its parent acid, thiazole-5-carboxylic acid (T5CA), DFT calculations, particularly using methods like B3LYP with a 6-311++G(d,p) basis set, have been employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. dergipark.org.trdergipark.org.tr

Studies on the parent compound, T5CA, reveal important structural and electronic features that are largely applicable to its methyl ester derivative. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical polarizability. dergipark.org.tr A smaller energy gap suggests that a molecule is more reactive. For thiazole (B1198619) derivatives, these calculations help correlate the electronic structure with biological activity. tandfonline.com

Molecular Electrostatic Potential (MEP) maps are also generated through these calculations. MEP surfaces illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For the thiazole scaffold, MEP analysis can identify regions rich or poor in electrons, which is vital for understanding intermolecular interactions, such as how the molecule might bind to a biological target. dergipark.org.tr

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. Derivatives of the 4-methylthiazole-5-carboxylate scaffold have been the subject of numerous docking studies to explore their potential as inhibitors for various therapeutic targets.

For instance, derivatives of 4-methylthiazole-5-carboxylic acid have been docked against the MUC1 oncoprotein, a target in breast cancer therapy. researchgate.net These simulations help identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. researchgate.net Similarly, other thiazole derivatives have been studied as potential inhibitors of enzymes like cyclooxygenase (COX-1 and COX-2), which are targets for anti-inflammatory drugs. nih.govmdpi.com Docking studies for these compounds reveal how structural modifications, such as the introduction of a methyl group on the thiazole ring, can influence the binding geometry and potency. acs.org

The binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the ligand's binding strength. These scores, along with the analysis of the binding pose, are instrumental in rational drug design, allowing for the targeted synthesis of more potent and selective inhibitors. nih.gov

Table 1: Examples of Molecular Docking Targets for Thiazole Derivatives

Target Protein Therapeutic Area Key Interactions Noted
MUC1 Oncoprotein Cancer Hydrogen bonding, Hydrophobic interactions researchgate.net
Cyclooxygenase-1 (COX-1) Inflammation Hydrogen bonds with Arg120, Tyr355; Hydrophobic interactions nih.govmdpi.com
Cyclooxygenase-2 (COX-2) Inflammation Steric and electronic interactions within the binding site nih.govacs.org
Tubulin Cancer Binding at the colchicine site nih.gov
Bacterial Proteins (e.g., DNA Gyrase) Antibacterial Interactions within the enzyme's active site tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, 2D and 3D-QSAR models have been developed to guide the synthesis of new compounds with enhanced therapeutic properties, such as anticancer or antimicrobial activities. researchgate.netimist.manih.gov

These models are built using a "training set" of molecules with known activities and then validated using an external "test set." A robust QSAR model can accurately predict the activity of novel, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. nih.goveurekaselect.com The statistical quality of a QSAR model is typically assessed by parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). nih.goveurekaselect.com

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. In studies of thiazole derivatives, CoMFA models have been successfully generated to understand the structural requirements for inhibiting targets like the Hepatitis C Virus (HCV) NS5B polymerase. nih.gov

The results of a CoMFA analysis are often visualized as 3D contour maps. These maps highlight regions where modifications to the molecule's structure would likely lead to a change in biological activity.

Steric Contour Maps: Green contours indicate regions where bulky substituents are favored, while yellow contours show regions where bulk is disfavored.

Electrostatic Contour Maps: Blue contours identify areas where electropositive groups enhance activity, whereas red contours point to regions where electronegative groups are preferred.

By interpreting these maps, medicinal chemists can rationally design new derivatives with improved potency. nih.gov

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.govimist.ma This provides a more comprehensive picture of the ligand-receptor interactions. CoMSIA models have been developed for various thiazole series to elucidate their structure-activity relationships. nih.goveurekaselect.comimist.ma

The statistical robustness of CoMSIA models is evaluated similarly to CoMFA models, using q² and R² values. The resulting 3D contour maps for each field (hydrophobic, H-bond donor, etc.) offer detailed guidance for optimizing the lead compound. For example, a CoMSIA study on thiazolone inhibitors of HCV NS5B polymerase yielded a model with good predictive ability, which was used to design novel inhibitors with improved activity. nih.gov

Table 2: Statistical Results from 3D-QSAR Studies on Thiazole Derivatives | Study Subject | Method | q² (Cross-validated) | r² (Non-cross-validated) | r²pred (Test Set) | Reference | | --- | --- | --- | --- | --- | | Thiazolone HCV NS5B Inhibitors | CoMFA | 0.621 | 0.950 | 0.685 | nih.gov | | Thiazolone HCV NS5B Inhibitors | CoMSIA | 0.685 | 0.940 | 0.822 | nih.gov | | Thiazole HCV NS5A Inhibitors | CoMFA | 0.607 | 0.934 | 0.713 | eurekaselect.com | | Thiazole HCV NS5A Inhibitors | CoMSIA | 0.516 | 0.960 | 0.939 | eurekaselect.com | | Thiazole SDHI Inhibitors | CoMSIA | 0.614 | 0.957 | 0.800 | imist.ma |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Profiles

In silico ADME prediction is a critical component of modern drug discovery, used to assess the pharmacokinetic properties of a compound before synthesis. nih.gov Computational tools are used to predict properties like intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity.

For various series of thiazole derivatives, ADME profiles have been computationally evaluated to assess their drug-likeness. tandfonline.comnih.gov These studies often involve calculating physicochemical properties and checking for compliance with established guidelines like Lipinski's Rule of Five and Veber's Rule. Compounds that adhere to these rules are more likely to have good oral bioavailability. rsc.org The prediction of ADME properties helps to identify and filter out compounds with unfavorable pharmacokinetic profiles early in the discovery pipeline, reducing the rate of late-stage failures. nih.gov

Conformational Analysis and Stability Studies

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative stabilities. For molecules with rotatable bonds, like the ester group in this compound, multiple low-energy conformations can exist, which can influence the molecule's ability to bind to a receptor.

DFT calculations have been used to study the conformational landscape of the parent compound, thiazole-5-carboxylic acid (T5CA). dergipark.org.trdergipark.org.tr By calculating the potential energy surface as a function of the dihedral angles of the carboxyl group, researchers identified four stable conformers. The relative energies of these conformers were calculated, revealing the most stable planar and non-planar structures. dergipark.org.tr The most stable conformer is the one with the lowest relative energy. Such studies show that even small energy differences (e.g., 0.14 kJ/mol) can distinguish between different stable conformations. dergipark.org.tr Understanding the preferred conformation and the energy barriers to rotation is essential for comprehending the molecule's dynamic behavior and its interaction with biological systems.

Table 3: Relative Energies of Thiazole-5-Carboxylic Acid (T5CA) Conformers from DFT Study

Conformer Planarity of Carboxylic Group Relative Energy (kJ/mol) Reference
T5CA_1 Planar 0.00 dergipark.org.tr
T5CA_2 Planar 0.14 dergipark.org.tr
T5CA_3 Non-planar 27.11 dergipark.org.tr
T5CA_4 Non-planar 29.84 dergipark.org.tr

Biological and Medicinal Chemistry Applications of Thiazole 5 Carboxylate Scaffolds

Antimicrobial Research

Thiazole-5-carboxylate derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as a promising class of compounds in the fight against infectious diseases.

Antibacterial Activities

Derivatives of the thiazole-5-carboxylate scaffold have been the subject of extensive research for their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. sigmaaldrich.comsigmaaldrich.com The structural versatility of this chemical framework allows for the synthesis of compounds with significant antibacterial efficacy. sigmaaldrich.com

A variety of thiazole (B1198619) derivatives have shown considerable antibacterial action. For instance, certain 2,4,5-trisubstituted thiazole derivatives have been identified as having potential antibacterial and antifungal properties. avantorsciences.com In one study, newly synthesized thiazole derivatives exhibited good to very good antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL. nih.gov Another series of 5-acetyl-4-methylthiazole derivatives were investigated for their mode of action as antimicrobial agents, highlighting the ongoing efforts to understand and optimize the antibacterial effects of this class of compounds. google.com

Derivative TypeBacterial StrainMIC (µg/mL)Reference
Thiazole-quinolinium derivativesMethicillin-resistant Staphylococcus aureus- uomustansiriyah.edu.iq
Thiazole-quinolinium derivativesVancomycin-resistant Enterococcus- uomustansiriyah.edu.iq
Thiazole-quinolinium derivativesNDM-1 Escherichia coli- uomustansiriyah.edu.iq
4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivative (Compound 15)Staphylococcus aureus ATCC 259231.95-15.62 nih.gov
4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivative (Compound 15)Escherichia coli ATCC 25922125 nih.gov
(S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acidsMultidrug-resistant Gram-positive bacteria2-8 researchgate.net
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative (12f)Staphylococcus aureus- mdpi.com
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative (12f)Bacillus subtilis- mdpi.com
Trisubstituted thiazole derivativesGram-positive and Gram-negative bacteria3.12 - 6.25 nih.gov

Antifungal Activities

In addition to their antibacterial properties, thiazole-5-carboxylate scaffolds have also been explored for their effectiveness against various fungal pathogens. The thiazole nucleus is considered essential for antifungal activity. sigmaaldrich.com

Research has shown that certain thiazole derivatives exhibit promising antifungal activity. For example, some newly synthesized thiazole derivatives displayed moderate antifungal activity against several fungal species. researchgate.net In a study focused on heteroaryl(aryl) thiazole derivatives, the compounds demonstrated better antifungal than antibacterial activity, with MIC values in the range of 0.06–0.47 mg/mL. nih.gov Another study on 2,4,5-trisubstituted thiazole derivatives reported that some compounds were able to exert antifungal activity against Candida albicans. avantorsciences.com Specifically, an ethyl 2-amino-4-methylthiazole-5-carboxylate derivative showed moderate antifungal activity against C. albicans. mdpi.comgoogle.com

Derivative TypeFungal StrainMIC (µg/mL)Reference
Heteroaryl(aryl) thiazole derivative (Compound 9)Various fungi0.06–0.23 nih.gov
2,4,5-Trisubstituted thiazole derivative (Compound 6d)Candida albicans12.5 avantorsciences.com
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative (12f)Candida albicans- mdpi.comgoogle.com
4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivativeVarious fungi- nih.gov

Anticancer and Antiproliferative Investigations

The thiazole-5-carboxylate scaffold has emerged as a valuable pharmacophore in the design of novel anticancer agents, demonstrating a wide range of antiproliferative activities against various cancer cell lines and the ability to inhibit key oncoproteins.

Studies on Various Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic effects of thiazole-5-carboxylate derivatives against a panel of human cancer cell lines. These studies have highlighted the potential of this scaffold in developing new chemotherapeutic agents.

For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cell lines, with some compounds showing moderate activity. nih.govnih.gov Another study reported the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, with one compound revealing a broad spectrum of anticancer activity against 29 out of 60 tested tumor cell lines. mdpi.com Furthermore, 2-amino-4-methylthiazole-5-carboxylate derivatives have been developed as selective inhibitors of monoacylglycerol lipase (B570770), a target in cancer, and have shown significant growth inhibition against non-small cell lung cancer and breast cancer cell lines.

Derivative TypeCancer Cell LineActivity (IC50/GI50 in µM)Reference
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide (Compound 8c)A-549 (Lung)48% inhibition at 5 µg/mL google.com
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide (Compound 7f)HCT-8 (Intestine)40% inhibition at 5 µg/mL google.com
2-Amino-4-methylthiazole-5-carboxylate (Compound 3g)EKVX (Non-Small Cell Lung)GI50: 0.865
2-Amino-4-methylthiazole-5-carboxylate (Compound 3g)MDA-MB-468 (Breast)GI50: 1.20
2-Amino-4-methylthiazole-5-carboxylate (Compound 4c)HOP-92 (Non-Small Cell Lung)GI50: 0.34
2-Amino-4-methylthiazole-5-carboxylate (Compound 4c)EKVX (Non-Small Cell Lung)GI50: 0.96
2-Amino-4-methylthiazole-5-carboxylate (Compound 4c)MDA-MB-231/ATCC (Breast)GI50: 1.08
4-Methylthiazole-5-carboxylic acid derivativesMDA-MB-231 (Breast)Good activity

Inhibition of Oncoproteins (e.g., Mucin)

Oncoproteins are critical drivers of cancer progression, and their inhibition represents a key strategy in targeted cancer therapy. The Mucin 1 (MUC1) oncoprotein is a potential target for breast cancer therapy, and inhibitors of this oncoprotein are of significant interest.

A study focused on the design and synthesis of novel 4-methylthiazole-5-carboxylic acid derivatives as potential anti-cancer agents targeting MUC1. Molecular docking studies were conducted to analyze the binding modes of these derivatives with the MUC1 protein. Several of the synthesized compounds, including the parent 4-methylthiazole-5-carboxylic acid, exhibited good anti-breast cancer activity against MDA-MB-231 breast adenocarcinoma cell lines. The high potent activity of some of these derivatives suggests they could be effective inhibitors of the MUC1 oncoprotein.

Enzyme Inhibition Studies

The thiazole-5-carboxylate scaffold has been identified as a key structural element in the design of inhibitors for various enzymes implicated in disease pathogenesis.

Research has shown that derivatives of thiazole-5-carboxylate can selectively inhibit enzymes such as monoacylglycerol lipase (MAGL), which is a target in cancer. A study on 2-amino-4-methylthiazole-5-carboxylate derivatives reported several compounds that inhibited MAGL with IC50 values in the micromolar to nanomolar range. nih.gov Another area of investigation is the inhibition of cyclooxygenase (COX) enzymes, where thiazole carboxamide derivatives have been shown to be potent inhibitors of both COX-1 and COX-2. nih.gov Furthermore, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as small-molecule inhibitors of protein kinase CK2, a significant target in cancer therapy.

Derivative TypeEnzymeIC50 (µM)Reference
2-Amino-4-methylthiazole-5-carboxylate (Compound 3g)Monoacylglycerol Lipase (MAGL)0.037 nih.gov
2-Amino-4-methylthiazole-5-carboxylate (Compound 4c)Monoacylglycerol Lipase (MAGL)0.063 nih.gov
Thiazole carboxamide (Compound 2b)Cyclooxygenase-1 (COX-1)0.239 nih.gov
Thiazole carboxamide (Compound 2b)Cyclooxygenase-2 (COX-2)0.191 nih.gov
Thiazole carboxamide (Compound 2a)Cyclooxygenase-2 (COX-2)0.958 nih.gov
1,3-Thiazole-5-carboxylic acid derivative (Compound 33)Protein Kinase CK20.4
2-Benzamido-4-methylthiazole-5-carboxylic acid (Compound 5b)Xanthine (B1682287) Oxidase (XO)0.57
2-Benzamido-4-methylthiazole-5-carboxylic acid (Compound 5c)Xanthine Oxidase (XO)0.91
2-(3-Benzamidopropanamido)thiazole-5-carboxylate (Compound 18)Kinesin HSET (KIFC1)0.027 google.com

Xanthine Oxidase Inhibition

Thiazole-5-carboxylate derivatives have emerged as a promising class of xanthine oxidase (XO) inhibitors, offering an alternative to traditional purine-based structures like allopurinol. nih.govresearchgate.net The development of non-purine inhibitors, such as febuxostat, has paved the way for exploring novel heterocyclic scaffolds for the management of hyperuricemia and gout. nih.govresearchgate.net Research has demonstrated that modifications on the 2- and 4-positions of the thiazole-5-carboxylic acid core can lead to potent XO inhibitory activity.

A study focused on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives revealed that substituents on the benzamido moiety significantly influence inhibitory potency. nih.govresearchgate.net For instance, the introduction of a para-fluoro group resulted in a compound with an IC50 value of 0.57 μM, while a para-chloro substituent yielded a derivative with an IC50 of 0.91 μM. nih.govresearchgate.net Kinetic studies indicated that these compounds act as mixed-type inhibitors. nih.govresearchgate.net In vivo studies further substantiated these findings, with the para-fluoro derivative demonstrating a 62% reduction in serum uric acid levels. nih.govresearchgate.net

CompoundIC50 (µM)Inhibition TypeIn Vivo Uric Acid Inhibition
2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid nih.govresearchgate.net0.57Mixed62%
2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid nih.govresearchgate.net0.91N/A53%

Kinase Inhibition

The thiazole-5-carboxylate scaffold has also been investigated for its potential as a kinase inhibitor, a critical area in cancer therapy. Derivatives of this scaffold have been designed and synthesized to target specific kinases involved in cell proliferation and survival pathways.

One area of focus has been the inhibition of c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers. nih.gov A series of thiazole/thiadiazole carboxamide derivatives were developed and evaluated for their c-Met inhibitory activity. nih.gov The most promising compound from this series, 51am, demonstrated potent inhibition of the c-Met kinase. nih.gov

In a different approach, researchers have targeted the kinesin HSET (KIFC1), a motor protein crucial for cell division in cancer cells. nih.gov A series of 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives were synthesized, starting from ethyl 2-amino-4-methylthiazole-5-carboxylate. nih.gov

Furthermore, Rho-associated kinases (ROCK) have been identified as another target for thiazole-based compounds. semanticscholar.org A series of 4-aryl-5-aminomethyl-thiazole-2-amines were synthesized and showed inhibitory activity against ROCK II, with the most potent compound exhibiting an IC50 value of 20 nM. semanticscholar.org

Target KinaseScaffold/DerivativeKey Findings
c-Met KinaseThiazole/thiadiazole carboxamide derivatives nih.govCompound 51am identified as a promising inhibitor.
HSET (KIFC1)2-(3-Benzamidopropanamido)thiazole-5-carboxylate nih.govNovel inhibitors developed from a thiazole-5-carboxylate starting material.
ROCK II4-aryl-5-aminomethyl-thiazole-2-amines semanticscholar.orgMost potent compound had an IC50 of 20 nM.

Other Relevant Enzyme Targets

Beyond xanthine oxidase and kinases, thiazole-5-carboxylate derivatives have shown inhibitory activity against other significant enzyme targets. One such target is monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system and implicated in cancer progression. nih.gov A series of 2-amino-4-methylthiazole-5-carboxylate derivatives were synthesized and evaluated as MAGL inhibitors. nih.gov Two compounds, 3g and 4c, were identified as highly potent inhibitors with IC50 values of 0.037 µM and 0.063 µM, respectively. nih.gov

Another enzyme of interest is the β-ketoacyl-ACP synthase mtFabH from Mycobacterium tuberculosis. scispace.com In an effort to develop new anti-tubercular agents, researchers designed 2-aminothiazole-4-carboxylate derivatives as mimics of the natural antibiotic thiolactomycin. scispace.com Interestingly, while some derivatives showed excellent activity against the whole-cell organism, their activity against the isolated mtFabH enzyme was dissociated, suggesting the involvement of other molecular targets. scispace.com For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate had a minimum inhibitory concentration (MIC) of 0.06 µg/ml against M. tuberculosis H37Rv but did not inhibit mtFabH. scispace.com

Anti-inflammatory Properties

The thiazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. nih.govnih.gov Derivatives of thiazole-5-carboxylic acid have been synthesized and evaluated for their ability to modulate inflammatory pathways, often through the inhibition of cyclooxygenase (COX) enzymes. acs.orgmdpi.com

A study on new thiazole carboxamide derivatives identified compounds with potent dual inhibitory activity against COX-1 and COX-2. acs.org For example, compound 2b showed IC50 values of 0.239 µM and 0.191 µM against COX-1 and COX-2, respectively. acs.org Another derivative, 2a, exhibited a COX-2 selectivity ratio of 2.766. acs.org Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active sites of the COX isozymes. acs.org

In other research, 5-methylthiazole-thiazolidinone conjugates were identified as selective COX-1 inhibitors, with some compounds showing activity superior to the reference drug naproxen. mdpi.com The anti-inflammatory potential of these scaffolds is influenced by the nature and position of substituents on the aromatic rings. nih.govmdpi.com

Antioxidant Activities

Several studies have highlighted the antioxidant potential of thiazole-5-carboxylate derivatives. nih.govresearchgate.netnih.gov This activity is often linked to their ability to scavenge free radicals, which plays a role in various pathological conditions.

In a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, those with potent xanthine oxidase inhibitory activity also demonstrated significant DPPH free radical scavenging capabilities. nih.govresearchgate.net Another study documented the antioxidant and free radical scavenging activities of 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid. nih.gov This compound was shown to attenuate oxidative stress markers by increasing the levels of glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD), while lowering the level of malondialdehyde (MDA). nih.gov

Role as Key Intermediates in Pharmaceutical Development

Methyl 4-methylthiazole-5-carboxylate and its derivatives are crucial intermediates in the synthesis of important pharmaceutical agents, most notably the antibiotic Cefditoren Pivoxil and the gout medication Febuxostat.

Cefditoren Pivoxil: 4-Methyl-5-formylthiazole is a key side-chain intermediate in the synthesis of Cefditoren Pivoxil, a third-generation cephalosporin (B10832234) antibiotic. google.comnih.govnih.govdocumentsdelivered.com The synthesis of this intermediate often starts from 4-methylthiazole-5-carboxylic acid or its ester, this compound. google.comnih.govnih.govresearchgate.netmdpi.com One efficient method involves the conversion of 4-methylthiazole-5-carboxylic acid to its acid chloride, followed by a palladium-catalyzed hydrogenation to yield 4-methyl-5-formylthiazole. nih.govnih.govdocumentsdelivered.commdpi.com

Febuxostat: Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, has a 2-phenyl-4-methylthiazole-5-carboxylic acid core structure. newdrugapprovals.orgderpharmachemica.com The synthesis of Febuxostat often involves the use of ethyl 2-chloroacetoacetate and a substituted thiobenzamide (B147508) to construct the thiazole ring, which is then hydrolyzed to the final carboxylic acid. newdrugapprovals.orggoogle.com For instance, ethyl 2-[3-cyano-4-(2-methylpropoxy) phenyl]-4-methylthiazole-5-carboxylate is a direct precursor that is hydrolyzed to yield Febuxostat. newdrugapprovals.org

Pharmacological Mechanisms of Action and Target Identification

The pharmacological effects of thiazole-5-carboxylate derivatives are mediated through their interaction with specific molecular targets. As discussed, these scaffolds have been shown to inhibit enzymes such as xanthine oxidase, various kinases, and cyclooxygenases. nih.govresearchgate.netnih.govsemanticscholar.orgacs.orgmdpi.com

For xanthine oxidase inhibitors, kinetic studies have revealed a mixed-type inhibition mechanism for some derivatives. nih.govresearchgate.net In the context of anti-inflammatory activity, molecular docking studies have identified key interactions with residues in the active sites of COX-1 and COX-2, such as Arg120 and Tyr355. acs.orgmdpi.com

Target identification for novel thiazole-5-carboxylate derivatives often involves a combination of in vitro enzyme assays and in silico modeling. nih.govscispace.commdpi.com For example, in the development of anti-inflammatory agents, initial predictions of activity can be made using programs like PASS, followed by experimental validation through COX and LOX enzyme assays to identify the primary molecular target. nih.govmdpi.com This integrated approach allows for a more rational design of compounds with improved potency and selectivity.

Advanced Analytical Methodologies in the Study of Methyl 4 Methylthiazole 5 Carboxylate

Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in the elucidation of the molecular structure of Methyl 4-methylthiazole-5-carboxylate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing precise information about the hydrogen (¹H) and carbon-¹³ (¹³C) environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present. The chemical shifts are influenced by the electronic environment of each proton.

Thiazole (B1198619) Ring Proton (H-2): The proton at the C-2 position of the thiazole ring is anticipated to appear as a singlet in the downfield region of the spectrum, typically around δ 8.5-9.0 ppm. This significant downfield shift is due to the deshielding effect of the adjacent nitrogen and sulfur atoms in the aromatic heterocyclic ring. For comparison, the H-2 proton in 4-methylthiazole (B1212942) is observed at approximately δ 8.64 ppm. chemicalbook.com

Methyl Protons (C4-CH₃): The three protons of the methyl group attached to the C-4 position of the thiazole ring would resonate as a singlet, expected to be in the range of δ 2.4-2.7 ppm. In 4-methylthiazole, this signal appears at around δ 2.47 ppm. chemicalbook.com

Ester Methyl Protons (COOCH₃): The protons of the methyl group of the ester functionality are also expected to produce a singlet, typically appearing in the region of δ 3.7-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon atoms in the molecule.

Thiazole Ring Carbons: The carbon atoms of the thiazole ring are expected to resonate in the aromatic region of the spectrum. The C-2 carbon, being adjacent to both sulfur and nitrogen, would be significantly deshielded. The C-4 and C-5 carbons, being part of the substituted double bond, will also have characteristic chemical shifts.

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to appear significantly downfield, typically in the range of δ 160-170 ppm. nih.gov

Methyl Carbons: The carbon of the C4-methyl group and the ester methyl group will appear in the upfield region of the spectrum.

A summary of the predicted ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-28.5 - 9.0-
C4-CH₃2.4 - 2.715 - 20
COOCH₃3.7 - 4.050 - 55
C-2-150 - 155
C-4-145 - 150
C-5-125 - 130
C=O-160 - 165

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C=O Stretch: A strong absorption band is anticipated in the region of 1710-1750 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester group. udel.eduucla.edu

C-O Stretch: The C-O stretching vibrations of the ester group are expected to appear as two bands in the region of 1250-1000 cm⁻¹. udel.eduvscht.cz

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected to produce absorptions in the aromatic region, typically between 1600 cm⁻¹ and 1400 cm⁻¹. For instance, the C-C skeletal vibration of a thiazole ring has been observed around 1541 cm⁻¹. researchgate.net

C-H Stretching: The C-H stretching vibrations of the methyl groups will likely be observed just below 3000 cm⁻¹. vscht.cz Aromatic C-H stretching from the thiazole ring may appear just above 3000 cm⁻¹. vscht.cz

C-S Stretching: The C-S stretching vibration within the thiazole ring may be observed as a weaker band in the fingerprint region, with reported values for related compounds appearing around 821 cm⁻¹ and 663 cm⁻¹. researchgate.net

The table below summarizes the expected key IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
EsterC=O Stretch1710 - 1750
EsterC-O Stretch1250 - 1000
Thiazole RingC=N and C=C Stretch1600 - 1400
Methyl GroupsC-H Stretch< 3000
Thiazole RingC-H Stretch> 3000
Thiazole RingC-S Stretch~800 - 650

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation pattern. The molecular weight of this compound is 157.19 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (m/z = 157). The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. For this compound, the following fragmentation patterns can be anticipated:

Loss of the methoxy (B1213986) radical (-OCH₃): This would result in a fragment ion at m/z 126 (M - 31). This peak is often observed in the mass spectra of methyl esters.

Loss of the carboxyl methyl group (-COOCH₃): This cleavage would lead to a fragment corresponding to the thiazole ring with a methyl group, which would then likely undergo further fragmentation.

Fragmentation of the thiazole ring: The thiazole ring itself can undergo cleavage, leading to various smaller charged fragments. The mass spectrum of the related compound 4-methylthiazole shows a molecular ion at m/z 99. nist.gov

The predicted major fragmentation peaks in the mass spectrum of this compound are shown in the table below.

m/z Value Proposed Fragment Fragmentation Pathway
157[M]⁺Molecular Ion
126[M - OCH₃]⁺Loss of the methoxy radical
99[C₄H₅NS]⁺Fragmentation involving the loss of the ester group

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly utilized for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for the analysis and purification of this compound. The choice of the stationary phase, mobile phase, and detector is critical for achieving good separation and detection.

A typical HPLC method for a thiazole derivative might employ a reversed-phase C18 column. researchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net The composition of the mobile phase can be optimized to achieve the desired retention time and separation from impurities. For instance, a gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating compounds with a range of polarities. Detection is commonly performed using a UV detector, as the thiazole ring is UV-active. The progress of reactions involving this compound has been monitored by HPLC. google.com

A potential HPLC method for the analysis of this compound is outlined in the table below.

Parameter Condition
Stationary Phase Reversed-phase C18 column
Mobile Phase Gradient of water (with formic acid or ammonium (B1175870) acetate) and acetonitrile/methanol
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV at a wavelength corresponding to the absorbance maximum of the compound
Temperature Ambient or controlled column temperature

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of reactions, identifying compounds, and determining the purity of this compound.

For TLC analysis, a sample of the compound is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The choice of eluent is crucial and depends on the polarity of the compound. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is often used. For example, a mobile phase of petroleum ether-acetone (3:1) has been used to monitor reactions involving related thiazole compounds. nih.gov

After development, the spots can be visualized under UV light (254 nm) or by staining with an appropriate reagent. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions and can be used for identification.

A typical TLC system for the analysis of this compound is described in the table below.

Parameter Condition
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Hexane/Ethyl Acetate or Petroleum Ether/Acetone in various ratios (e.g., 3:1) nih.gov
Visualization UV light (254 nm) and/or staining with agents like potassium permanganate (B83412)

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized or isolated compound. This destructive method involves the combustion of a small, precisely weighed sample of the substance. The resulting combustion products, primarily carbon dioxide, water, and nitrogen oxides, are collected and measured to determine the mass percentages of carbon, hydrogen, and nitrogen, respectively. The percentage of sulfur is typically determined by other methods, such as inductively coupled plasma (ICP) or titration after combustion. The oxygen content is usually inferred by subtracting the sum of the percentages of all other elements from 100%.

The theoretical elemental composition of this compound, derived from its molecular formula, C₆H₇NO₂S, serves as the benchmark against which experimental results are compared. nih.gov A close correlation between the experimentally determined and theoretically calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and confirms its elemental makeup. nih.gov

While the theoretical values are readily calculated, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental elemental analysis data for this compound. Such data is foundational for the complete characterization of a chemical entity and is typically reported in primary research articles detailing the synthesis of the compound.

Below is a table detailing the theoretical elemental composition of this compound.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.011672.06645.84
HydrogenH1.00877.0564.49
NitrogenN14.007114.0078.91
OxygenO15.999231.99820.37
SulfurS32.065132.06520.40
Total 157.192 100.00

Note: The total molecular weight and percentage values are based on the isotopic abundances of the elements.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This non-destructive technique involves irradiating a single crystal of the compound with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the constituent atoms, producing a unique diffraction pattern of spots.

By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule. From this map, the exact coordinates of each atom in the crystal lattice can be determined, revealing intricate details about bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the molecule's conformation, intermolecular interactions (such as hydrogen bonding and van der Waals forces), and how it packs in the solid state.

A thorough review of the Cambridge Structural Database (CSD) and other crystallographic repositories indicates that a single-crystal X-ray diffraction study for this compound has not been reported in the publicly accessible literature. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular geometry from this technique is not available.

While the crystal structure of the title compound remains undetermined, X-ray crystallography has been successfully applied to elucidate the structures of more complex derivatives containing the thiazole-5-carboxylate moiety. These studies on related compounds provide insights into the potential structural behavior and intermolecular interactions that might be expected for this compound. However, direct extrapolation of these findings is not a substitute for an experimental determination of its unique crystal structure. The successful growth of a single crystal of sufficient quality is a prerequisite for such an analysis.

Other Scientific and Industrial Research Applications

Agricultural Chemical Development (e.g., Herbicides, Fungicides)

The thiazole (B1198619) moiety is a key component in the development of modern agrochemicals. Its presence in a molecule can confer potent biological activity, which is essential for creating effective pesticides and herbicides. chemimpex.comchemimpex.com Compounds like Methyl 4-methylthiazole-5-carboxylate serve as important intermediates in the synthesis of these complex agricultural chemicals. chemimpex.com The goal is to develop agents that exhibit high efficacy against specific pests or weeds while minimizing their environmental impact, contributing to sustainable agriculture. chemimpex.com

Research into thiazole derivatives has led to the formulation of various agrochemicals:

Pesticides and Herbicides: Thiazole derivatives are integral to formulating pesticides and herbicides. chemimpex.comchemimpex.com For instance, 4-Methylthiazole-5-carboxaldehyde, a closely related compound, is used in creating effective agrochemical formulations to protect crops and improve yield. chemimpex.com

Plant Growth Regulators: Certain thiazole compounds are investigated for their role in modulating plant biology. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate hydrochloride, for example, is being studied for its potential use as a plant growth regulator, which could help in enhancing crop yields. chemimpex.com

Fungicides: The inherent antifungal properties of the thiazole ring are leveraged in developing fungicides. The structural framework of thiazole is a valuable starting point for creating novel compounds to combat fungal pathogens that threaten crops. chemimpex.com

Thiazole DerivativeAgricultural ApplicationReference
Methyl thiazole-5-carboxylateIntermediate for pesticides and herbicides. chemimpex.com
4-Methylthiazole-5-carboxaldehydeUsed in the formulation of pesticides and herbicides. chemimpex.com
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate hydrochlorideInvestigated as a potential plant growth regulator and for pest control. chemimpex.com

Applications in Flavor and Fragrance Chemistry

Thiazole derivatives are well-known for their significant contributions to the flavor and fragrance industry. They are responsible for a wide array of aromas, particularly the savory, roasted, and nutty notes found in many cooked foods. While some thiazoles have desirable sensory profiles, not all are suitable for use as flavorings. thegoodscentscompany.com

This compound and related compounds are used to create distinctive flavor and fragrance profiles. chemimpex.com For instance, 4-Methylthiazole-5-carboxaldehyde is noted for its unique aroma and is employed as a flavoring agent. chemimpex.com The structural diversity of thiazoles allows for a broad spectrum of sensory experiences. 2-iso-Propyl-4-methylthiazole, for example, possesses a green, vegetable-like character with notes of peach skin and apricot, making it useful in coffee, meat, and fruit flavorings. perfumersworld.com

Thiazole CompoundReported Aroma/Flavor ProfileApplication AreaReference
Methyl thiazole-5-carboxylateContributes to unique flavor profiles.Food products and perfumes. chemimpex.com
4-Methylthiazole-5-carboxaldehydeUnique aroma.Flavoring agent in food and perfumes. chemimpex.com
2-iso-Propyl-4-methylthiazoleGreen, vegetable, metallic, earthy, fruity (peach, apricot), nutty, tropical.Apricot, coffee, meat, peach, tea, tomato, and tropical fruit flavors. perfumersworld.com

Material Science Research Involving Thiazole Derivatives

In material science, the thiazole ring is a valuable structural unit for creating advanced materials with specialized properties. chemimpex.com this compound can be used as a monomer in the synthesis of novel polymers. chemshuttle.com The incorporation of the thiazole ring into polymer backbones can significantly enhance their thermal stability and other physical characteristics. chemshuttle.com

Research in this area focuses on several key applications:

Polymer Synthesis: this compound is specifically cited as a monomer for creating polyesters with enhanced thermal properties. chemshuttle.com The ester group allows for polymerization, while the thiazole ring itself imparts thermal stability to the resulting material. chemshuttle.com

Coatings and Advanced Materials: Thiazole derivatives are explored for the development of new coatings and polymers with improved durability and resistance to degradation. chemimpex.comchemimpex.com The chemical stability of the thiazole structure makes it an attractive component for materials that need to withstand harsh conditions. chemimpex.com

Precursors for Innovation: Compounds such as 4-Methylthiazole-5-carboxaldehyde act as precursors for a variety of derivatives, opening up new possibilities for innovation in material science. chemimpex.com

Thiazole CompoundRole in Material ScienceResulting Material PropertyReference
This compoundMonomer for polyesters.Provides thermal stability. chemshuttle.com
Methyl thiazole-5-carboxylateBuilding block for novel materials.Improved durability and degradation resistance. chemimpex.com
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate hydrochlorideComponent in new materials.Enhanced performance of coatings or polymers. chemimpex.com
4-Methylthiazole-5-carboxaldehydePrecursor for various derivatives.Enables innovation in specialty chemicals. chemimpex.com

Future Perspectives and Research Challenges

Development of Novel and Efficient Synthetic Routes

The classical Hantzsch thiazole (B1198619) synthesis, while foundational, often faces limitations such as harsh reaction conditions and the use of hazardous materials. bepls.comijpsjournal.com Future research is geared towards developing more efficient, cost-effective, and environmentally benign synthetic pathways to Methyl 4-methylthiazole-5-carboxylate and its parent acid.

One promising avenue is the refinement of one-pot, multicomponent reactions. These methods offer advantages like reduced reaction times, higher yields, and the avoidance of harmful by-products. researchgate.netacs.org For instance, a catalyst-free, microwave-assisted domino reaction in an aqueous medium has been shown to produce trisubstituted thiazoles efficiently. researchgate.net Adapting such green protocols for the specific synthesis of this compound could significantly improve its production.

Another key challenge is the development of robust and reusable catalysts. Nanoparticle catalysts, such as NiFe2O4, have demonstrated efficacy in the one-pot synthesis of thiazole scaffolds in aqueous ethanol (B145695), with the catalyst being easily recoverable and reusable. acs.org Similarly, biocatalysts like chitosan-based hydrogels are being explored for thiazole synthesis under mild conditions, such as ultrasonic irradiation. nih.govmdpi.com Research into novel catalytic systems, including N-oxyl-immobilized silica (B1680970) gel or palladium-based catalysts like Pd/BaSO4 for the hydrogenation of the corresponding carboxylic acid chloride, presents a significant opportunity to create cleaner and more efficient synthetic routes. nih.govchemicalbook.com

A comparative look at existing and potential synthetic strategies highlights the trend towards greener chemistry.

Synthetic ApproachKey FeaturesPotential Advantages for this compound SynthesisReference
Microwave-Assisted SynthesisUses microwave irradiation for heating; often in green solvents like water or PEG-400.Rapid reaction times, high yields, reduced by-products. bepls.com
Ultrasonic-Mediated SynthesisEmploys ultrasonic irradiation to promote the reaction.Mild reaction conditions, short reaction times, high yields. nih.gov
Reusable Nanoparticle Catalysis (e.g., NiFe2O4)Catalyst can be recovered and reused over multiple cycles.Reduced catalyst waste, cost-effective for large-scale production. acs.org
Biocatalysis (e.g., Chitosan (B1678972) hydrogels)Utilizes biodegradable, eco-friendly catalysts.Sustainable, mild conditions, potential for high specificity. nih.govmdpi.com
Pd/BaSO4 Catalyzed HydrogenationSpecific for the reduction of carboxylic acid chlorides to aldehydes, a related intermediate.Eco-friendly, suitable for industrial production, high yield. nih.gov

Exploration of New Therapeutic Avenues

While the primary pharmaceutical application of the 4-methylthiazole-5-carboxylate moiety is in antibiotics, the broader thiazole class exhibits a vast spectrum of biological activities. ijpsjournal.com This suggests that this compound and its derivatives are prime candidates for exploration in new therapeutic areas.

Emerging research on related thiazole compounds has shown significant potential in several fields:

Anticancer Activity : Derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and evaluated as potential inhibitors of mucin oncoproteins, which are targets in breast cancer therapy. researchgate.netnih.gov Further studies could explore the anti-proliferative effects of novel esters and amides derived from this compound against various cancer cell lines.

Anti-inflammatory Effects : Thiazole-containing compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. mdpi.com The structural backbone of this compound could be modified to develop new non-steroidal anti-inflammatory drugs (NSAIDs).

Metabolic Disorders : Thiazole derivatives have been shown to ameliorate hyperglycemia, insulin (B600854) resistance, and hyperlipidemia in animal models of type 2 diabetes. nih.gov One study highlighted a 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid derivative for its protective effects. nih.gov This opens the door for investigating this compound derivatives as potential treatments for metabolic syndrome.

Xanthine (B1682287) Oxidase Inhibition : For the treatment of gout, which is caused by high levels of uric acid, inhibitors of the enzyme xanthine oxidase are used. Substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have shown excellent inhibitory activity, suggesting a promising research direction. researchgate.net

The challenge lies in systematic derivatization and screening to identify lead compounds with high efficacy and target specificity.

Advanced Computational Modeling for Drug Discovery

The integration of computational tools offers a rapid and cost-effective approach to accelerate the drug discovery process for this compound derivatives. In silico techniques can predict biological activity, binding modes, and pharmacokinetic properties before a compound is ever synthesized. nih.govrsc.org

Future research will increasingly rely on:

Molecular Docking : This technique can predict the binding affinity and interaction patterns of novel thiazole derivatives with specific biological targets, such as enzymes (e.g., COX, xanthine oxidase) or protein receptors (e.g., VEGFR-2, MUC1). researchgate.netmdpi.comnih.gov This helps in prioritizing the synthesis of compounds with the highest likelihood of success.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov This can guide the rational design of more potent derivatives of this compound by identifying key structural features that enhance activity.

ADME/Tox Prediction : Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) as well as the toxicity of potential drug candidates. rsc.org Platforms like pkCSM and SwissADME can be used to evaluate the drug-likeness of new thiazole derivatives, ensuring that research efforts are focused on compounds with favorable pharmacokinetic profiles. mdpi.comrsc.org

Molecular Dynamics (MD) Simulations : MD simulations can assess the stability of a ligand-protein complex over time, providing deeper insights into the binding interactions identified through molecular docking. researchgate.netnih.gov

These computational approaches, when used synergistically, can de-risk and streamline the development of new therapeutic agents based on the this compound scaffold.

Sustainable and Scalable Production Methods

For any chemical compound to be commercially viable, its production must be both sustainable and scalable. Traditional chemical syntheses often rely on toxic solvents, stoichiometric reagents, and harsh conditions, generating significant waste. researchgate.netpatsnap.com The future of this compound production hinges on the adoption of green chemistry principles. bepls.comresearchgate.net

Key research challenges and opportunities include:

Green Solvents : Moving away from volatile organic compounds (VOCs) towards greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is crucial. bepls.com Research has shown successful thiazole synthesis in aqueous media, which significantly reduces environmental impact. researchgate.net

Catalytic Efficiency : The development of highly efficient and recyclable catalysts is paramount for scalability. acs.org This minimizes waste and reduces production costs. A process for preparing 4-methylthiazol-5-carboxylic acid with a stable process and yield (75%) has been demonstrated on a pilot scale, indicating feasibility for industrialization. google.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core tenet of green chemistry. Multicomponent reactions are particularly advantageous in this regard. researchgate.net

Process Intensification : Technologies like flow chemistry, where reactions are run in continuous-flow reactors, can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processing, making them ideal for scalable production.

Table 2: Comparison of Production Methodologies
MethodologyTraditional ApproachSustainable/Scalable FutureReference
SolventsOften uses hazardous/toxic organic solvents.Water, ethanol, PEG, or solvent-free conditions. bepls.comresearchgate.net
CatalystsOften uses stoichiometric or non-recyclable catalysts.Reusable heterogeneous catalysts (e.g., nanoparticles) or biocatalysts. acs.orgnih.gov
Reaction ConditionsHigh temperatures, harsh reagents (e.g., POCl3).Ambient temperature, microwave or ultrasonic assistance. bepls.comgoogle.com
Waste GenerationHigh E-factor (large amount of waste per kg of product).Low E-factor, minimal by-products. researchgate.netpatsnap.com

Emerging Applications in Diverse Scientific Disciplines

Beyond pharmaceuticals, the unique chemical properties of the thiazole ring open up possibilities for this compound in other scientific fields. The presence of nitrogen and sulfur heteroatoms, along with the carboxylate group, makes it a versatile building block.

Agrochemicals : The thiazole moiety is present in some fungicides and herbicides. chemimpex.com Derivatives of this compound could be investigated for their potential as plant growth regulators or as novel pesticides, contributing to improved crop protection and yield. chemimpex.comchemimpex.com

Materials Science : The compound can be used in the synthesis of new materials. chemimpex.com For example, a related compound, 5-(2-Hydroxyethyl)-4-methylthiazole, was attached to graphene oxide to create a composite material with high selectivity for adsorbing copper ions from aqueous solutions. chemicalbook.com The functional groups on this compound could be similarly leveraged to create specialized polymers, coatings, or functional materials with specific electronic or chelating properties.

Flavor and Fragrance Industry : Its parent acid, 4-Methylthiazole-5-carboxylic acid, is noted for its use in creating specific flavor profiles and fragrances. chemimpex.com The methyl ester could find similar or novel applications in this industry, contributing unique aromatic properties to consumer products.

The exploration of these emerging applications requires interdisciplinary collaboration between chemists, materials scientists, and agricultural scientists to fully realize the potential of this versatile molecule.

Q & A

Q. What are the common synthetic routes for Methyl 4-methylthiazole-5-carboxylate and its derivatives?

this compound derivatives are typically synthesized via multi-step reactions involving condensation, cyclization, and functional group transformations. For example, compound 5 (a derivative) is synthesized by refluxing the parent thiazole with semicarbazide hydrochloride in ethanol, followed by crystallization . Key reagents include EDCI for coupling reactions and sodium hydroxide for hydrolysis. Solvent selection (e.g., ethanol, methanol) and temperature control during reflux are critical for optimizing yields.

Q. How is this compound characterized post-synthesis?

Characterization involves a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity.
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular ion validation.
  • Elemental analysis to verify stoichiometry.
  • Melting point determination for purity assessment .

Q. What safety precautions are necessary when handling this compound?

  • Use protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Perform reactions in fume hoods to prevent inhalation of volatile byproducts.
  • Dispose of waste via professional chemical disposal services to mitigate environmental risks .

Q. What solvents and reaction conditions are optimal for functionalizing this compound?

Ethanol and methanol are common solvents due to their polarity and boiling points (~78°C and 65°C, respectively). Reactions often require reflux conditions (3–6 hours) and acid/base catalysts (e.g., HCl for pH adjustment). For example, coupling reactions with EDCI in pyridine enable amide bond formation .

Advanced Research Questions

Q. How do crystallographic methods resolve the structure of this compound derivatives?

Single-crystal X-ray diffraction is employed, with data collected at 100 K using MoKα radiation (λ = 0.71073 Å). Structures are solved via SHELXTL software, refining parameters like space group (e.g., P2₁/c), unit cell dimensions, and hydrogen bonding networks. For example, derivatives exhibit planar thiazole rings with dihedral angles <5° relative to adjacent aromatic systems .

Q. How do structural modifications influence the bioactivity of this compound?

Introducing substituents (e.g., cyano, hydroxyl, or fluorophenyl groups) alters electronic and steric properties, impacting binding to biological targets. For instance, ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate acts as a Febuxostat synthesis impurity, highlighting the role of electron-withdrawing groups in modulating reactivity .

Q. What computational methods predict the reactivity of this compound in synthesis?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Docking studies (e.g., with AutoDock Vina ) model interactions with enzymes, such as binding to flavivirus envelope proteins or thrombin .

Q. How are impurities in this compound derivatives identified and quantified?

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) isolates impurities (e.g., unreacted intermediates). For example, ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate is detected at retention times ~12–15 min using C18 columns and acetonitrile/water gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-methylthiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-methylthiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.